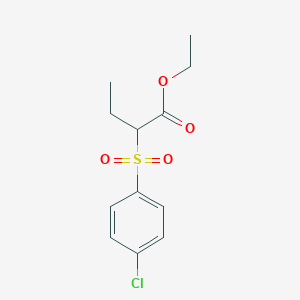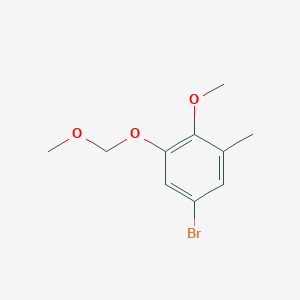
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methoxy groups, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- typically involves the bromination of 2-methoxy-1-(methoxymethoxy)-3-methylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of methoxy groups to the benzene ring.
Methylation: Introduction of the methyl group to the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 5-hydroxy-2-methoxy-1-(methoxymethoxy)-3-methylbenzene.
Oxidation: Formation of 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-1-(methoxymethoxy)-3-methylbenzene.
Aplicaciones Científicas De Investigación
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 2-bromo-5-methoxy-1,3-dimethyl-: Similar structure but lacks the methoxymethoxy group.
Benzene, 4-bromo-3,5-dimethylanisole: Similar structure but has different substitution patterns on the benzene ring.
Benzene, 1-bromo-2,4-dimethoxy-: Similar structure but different positions of the methoxy groups.
Uniqueness
Benzene, 5-bromo-2-methoxy-1-(methoxymethoxy)-3-methyl- is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
244126-25-8 |
|---|---|
Fórmula molecular |
C10H13BrO3 |
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-1-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO3/c1-7-4-8(11)5-9(10(7)13-3)14-6-12-2/h4-5H,6H2,1-3H3 |
Clave InChI |
MSJKJMYMDLIAOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)OCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
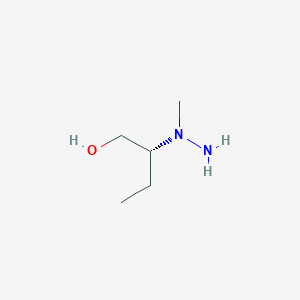
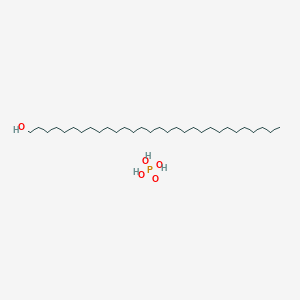
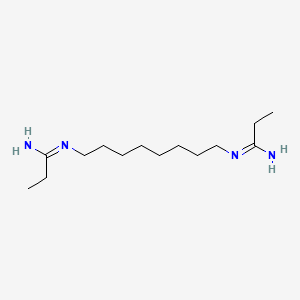
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
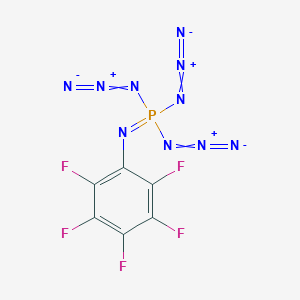
![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
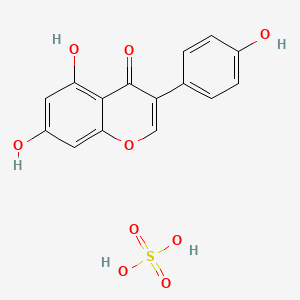
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)

![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
